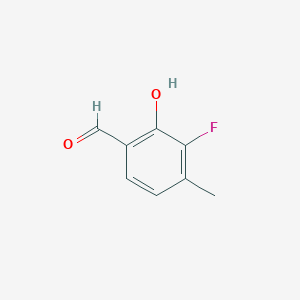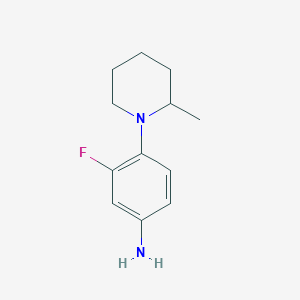
3-Fluoro-4-(2-methyl-1-piperidinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Fluoro-4-(2-methyl-1-piperidinyl)aniline is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Kinase Inhibition and Molecular Docking:
- Docking and QSAR studies of derivatives similar to 3-Fluoro-4-(2-methyl-1-piperidinyl)aniline showed these compounds' potential as c-Met kinase inhibitors. This study focused on analyzing the molecular features contributing to inhibitory activity and predicting biological activities using quantitative structure–activity relationship methods (Caballero et al., 2011).
2. Catalytic Reactions:
- An acid-base bifunctional ionic liquid involving derivatives of aniline was efficient in the reaction of aniline with dimethyl carbonate. This research is significant for understanding the catalytic potential of such compounds (Zhang et al., 2010).
3. Corrosion Inhibition:
- Piperidine derivatives, closely related to this compound, were studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate these properties (Kaya et al., 2016).
4. Pharmaceutical Applications:
- Several studies focused on the synthesis and evaluation of derivatives for potential pharmaceutical applications, like antiproliferative agents and inhibitors (Mistry et al., 2016), (García-Vázquez et al., 2021), (Shijing, 2013).
5. Electrochemical Studies:
- Fluoro-substituted anilines, including derivatives similar to the compound , were examined for their electrochemical behavior, highlighting their potential in various applications (Cihaner & Önal, 2002).
6. Nonlinear Optical Investigations:
- Investigations into the linear and nonlinear optical properties of fluoro-substituted anilines, related to this compound, revealed potential applications in optical limiting and as therapeutic agents (George et al., 2021).
7. Synthesis and Characterization:
- Various studies have been conducted on the efficient synthesis and characterization of related compounds, highlighting their importance in pharmaceutical intermediates (Kiricojevic et al., 2002), (Xian, 2012).
8. Vibrational and Structural Analysis:
- Theoretical and experimental vibrational analyses of fluoro-substituted anilines provided insights into their structural characteristics, valuable for various material science applications (Revathi et al., 2017), (Aziz et al., 2018).
9. Optical and Electronic Properties:
- Synthesis and spectroscopic properties of aniline tetramers, including fluoro-substituted anilines, were explored for their potential in electronics and photonics (Kulszewicz-Bajer et al., 2004).
10. Antiproliferative Agents and SAR Studies:
- Synthesis and structure-activity relationship studies of novel fluoro-substituted piperidinyl compounds, similar to the compound of interest, were conducted for their potential as antiproliferative agents (Prasad et al., 2009).
Properties
IUPAC Name |
3-fluoro-4-(2-methylpiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-9-4-2-3-7-15(9)12-6-5-10(14)8-11(12)13/h5-6,8-9H,2-4,7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKAJYHQGRRHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
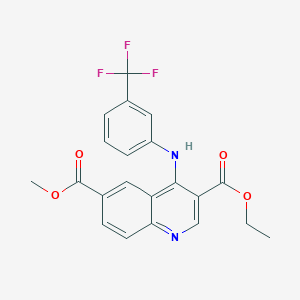
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B3002367.png)
![2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid](/img/structure/B3002370.png)

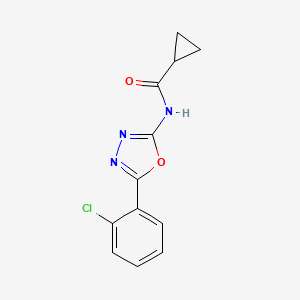

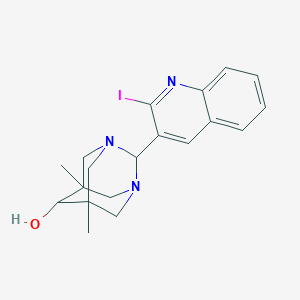
![N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3002378.png)

![N-[(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B3002381.png)

![5-[1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3002383.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B3002385.png)
